molecular formula C9H10N2O2 B3158989 6-nitro-2,3-dihydro-1H-inden-4-amine CAS No. 860722-19-6

6-nitro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B3158989
CAS No.: 860722-19-6
M. Wt: 178.19 g/mol
InChI Key: YAWSBYUUYGOTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-2,3-dihydro-1H-inden-4-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a nitro group at the 6th position and an amine group at the 4th position on the indene ring system. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3-dihydro-1H-inden-4-amine typically involves the nitration of commercially available indene derivatives followed by reduction and amination steps. One common method involves the nitration of indene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitro-indene is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-amino-2,3-dihydro-1H-inden-4-amine.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

6-nitro-2,3-dihydro-1H-inden-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2,3-dihydro-1H-inden-4-ol: Similar structure with a hydroxyl group instead of an amine group.

    6-nitro-2,3-dihydro-1H-inden-4-carboxylic acid: Contains a carboxyl group instead of an amine group.

    6-nitro-2,3-dihydro-1H-inden-4-methylamine: Contains a methylamine group instead of an amine group.

Uniqueness

6-nitro-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both a nitro group and an amine group on the indene ring system. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9-5-7(11(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWSBYUUYGOTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-nitro-2,3-dihydro-1H-inden-4-amine
Reactant of Route 2
Reactant of Route 2
6-nitro-2,3-dihydro-1H-inden-4-amine
Reactant of Route 3
Reactant of Route 3
6-nitro-2,3-dihydro-1H-inden-4-amine
Reactant of Route 4
6-nitro-2,3-dihydro-1H-inden-4-amine
Reactant of Route 5
6-nitro-2,3-dihydro-1H-inden-4-amine
Reactant of Route 6
6-nitro-2,3-dihydro-1H-inden-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.